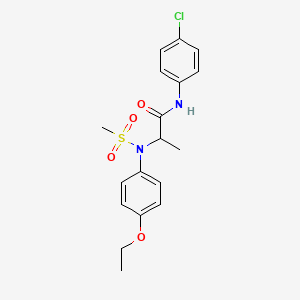
2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide
説明
2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide is a chemical compound that belongs to the group of amide derivatives. It is also known as CCN or 4'-chloro-2-chloro-4-nitro-N-methylbenzamide. This compound has gained attention in scientific research due to its potential applications in various fields, including agriculture, medicine, and environmental science.
作用機序
The mechanism of action of 2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide involves the inhibition of certain enzymes that are essential for the survival and growth of target organisms. For example, in plants, it inhibits the activity of protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll. In cancer cells, it induces apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the target organism and the concentration of the compound used. In plants, it can cause chlorosis, necrosis, and stunted growth. In cancer cells, it induces apoptosis and inhibits cell proliferation. In bacteria and fungi, it disrupts cell membrane integrity and inhibits growth.
実験室実験の利点と制限
One advantage of using 2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide in lab experiments is its high potency, which allows for the use of low concentrations of the compound. Additionally, it has a broad spectrum of activity, making it useful for studying a variety of target organisms. However, one limitation is its potential toxicity to non-target organisms, which can affect the accuracy of the results obtained.
将来の方向性
There are several future directions for the research on 2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide. One direction is to investigate its potential use as a selective herbicide for controlling weeds in crops. Another direction is to explore its potential use as an anticancer agent and its mechanism of action in inducing apoptosis in cancer cells. Additionally, more research is needed to determine its potential toxicity to non-target organisms and its environmental impact.
科学的研究の応用
2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields. In agricultural research, it has been shown to possess herbicidal properties and can be used as a selective herbicide for controlling weeds in crops. In medical research, it has been investigated for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as an antibacterial and antifungal agent.
特性
IUPAC Name |
2-chloro-N-(2-chloro-4-nitrophenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-4-10(11(15)6-8)14(19)17-13-5-3-9(18(20)21)7-12(13)16/h2-7H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATLAWZDEKQQKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl {3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3980182.png)

![4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3980211.png)



![3-(1H-pyrazol-1-ylmethyl)-N-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]benzamide](/img/structure/B3980236.png)
![N-benzyl-5-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3980243.png)

![2,2,4,6,7-pentamethyl-1-{[(4-methyl-2-pyrimidinyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B3980252.png)
![ethyl 4-{4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B3980260.png)
![3-[(4-methylphenoxy)methyl]-1-[(5-propylisoxazol-3-yl)carbonyl]piperidine](/img/structure/B3980269.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3980276.png)
![4,4'-{[2-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3980289.png)